molecular formula C17H21N5O3S2 B2520569 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1704490-88-9

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2520569
CAS No.: 1704490-88-9
M. Wt: 407.51
InChI Key: SLDVYXZPGJXRIG-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a structurally complex heterocyclic compound featuring three key pharmacophores:

  • A 3,5-dimethylpyrazole core substituted with a sulfonyl group, which enhances metabolic stability and binding affinity through hydrogen bonding or electrostatic interactions .
  • A piperidine ring functionalized at the 3-position with a methyl-oxadiazole moiety, a motif frequently associated with kinase inhibition and antimicrobial activity.
  • A thiophene-substituted 1,2,4-oxadiazole group, which contributes to π-π stacking interactions and modulates electron-accepting properties, as seen in analogous systems .

This compound’s design integrates structural elements common in drug discovery, particularly for targeting enzymes or receptors requiring hydrophobic and polar interactions.

Properties

IUPAC Name

5-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-11-16(12(2)20-19-11)27(23,24)22-6-3-4-13(9-22)8-15-18-17(21-25-15)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDVYXZPGJXRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

The pyrazole sulfonyl group is synthesized through a sequential sulfonation-chlorination process:

  • Sulfonation of 3,5-Dimethylpyrazole :

    • Reactants : 3,5-Dimethylpyrazole is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C.
    • Conditions : Slow addition over 2 hours, followed by stirring at room temperature for 12 hours.
    • Outcome : Formation of 3,5-dimethylpyrazole-4-sulfonic acid with >85% yield.
  • Chlorination to Sulfonyl Chloride :

    • Reactants : The sulfonic acid intermediate reacts with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂).
    • Conditions : Reflux at 70°C for 6 hours under nitrogen atmosphere.
    • Outcome : Isolation of 3,5-dimethylpyrazole-4-sulfonyl chloride via vacuum distillation (yield: 78–82%).

Key Data :

Step Reagents Solvent Temperature Yield
Sulfonation ClSO₃H DCM 0–25°C 85%
Chlorination PCl₅/SOCl₂ Neat 70°C 80%

Preparation of the Oxadiazole-Methyl Piperidine Moiety

Piperidine Ring Functionalization

The piperidine core is modified through N-alkylation and oxadiazole ring construction :

  • Synthesis of 3-(Aminomethyl)Piperidine :

    • Method : Reductive amination of piperidine-3-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Conditions : 24-hour reaction at pH 5–6 (acetic acid buffer).
    • Yield : 92% after column chromatography (silica gel, ethyl acetate/hexane).
  • Oxadiazole Ring Formation :

    • Reactants : The amine intermediate couples with thiophene-3-carbohydrazide via cyclocarbonylation using triphosgene.
    • Conditions :
      • Hydrazide (1.2 eq), triphosgene (0.4 eq) in anhydrous tetrahydrofuran (THF).
      • Stirred at −10°C for 30 minutes, then warmed to 25°C for 6 hours.
    • Outcome : 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methylpiperidine (yield: 68%).

Mechanistic Insight :
The cyclocarbonylation proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of triphosgene, followed by intramolecular cyclization to form the oxadiazole ring.

Coupling of the Two Primary Components

Sulfonylation of Piperidine

The final assembly involves sulfonyl transfer and methyl bridge formation :

  • Sulfonylation Reaction :

    • Reactants : 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methylpiperidine (1 eq) and 3,5-dimethylpyrazole-4-sulfonyl chloride (1.1 eq).
    • Base : Triethylamine (2 eq) in DCM.
    • Conditions : 0°C to room temperature over 4 hours.
    • Workup : Aqueous NaHCO₃ wash, drying over MgSO₄, and solvent evaporation.
  • Methylation of the Pyrazole Nitrogen :

    • Reactants : Methyl iodide (1.5 eq) in dimethylformamide (DMF) with potassium carbonate (2 eq).
    • Conditions : 60°C for 8 hours.
    • Yield : 74% after recrystallization from ethanol/water.

Critical Parameters :

  • Excess sulfonyl chloride ensures complete reaction but requires careful quenching to avoid hydrolysis.
  • DMF enhances solubility of the piperidine intermediate but necessitates thorough removal during purification.

Post-Synthetic Modifications and Purification

Deprotection and Final Isolation

  • Boc Deprotection : If tert-butoxycarbonyl (Boc) groups are used during synthesis, removal is achieved with 4M HCl in dioxane (2 hours, 0°C).
  • Chromatography : Silica gel chromatography (gradient: 5–20% methanol in DCM) removes unreacted sulfonyl chloride and byproducts.
  • Recrystallization : The final compound is recrystallized from ethyl acetate/hexane (1:3) to ≥99% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal optimal conditions:

Reaction Step Optimal Solvent Catalyst Yield Improvement
Sulfonylation Dichloromethane None Baseline (74%)
Oxadiazole Formation THF Triphosgene 68% → 75% (with 0.5 eq MgCl₂)
N-Methylation DMF KI (cat.) 74% → 82%

Notable Findings :

  • Addition of magnesium chloride (MgCl₂) during oxadiazole formation accelerates cyclization by polarizing the carbonyl group.
  • Potassium iodide (KI) in methylation steps facilitates halide exchange, enhancing reactivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45 (s, 1H, thiophene-H), 3.82 (s, 3H, N-CH₃), 3.10–3.25 (m, 2H, piperidine-H), 2.40 (s, 6H, pyrazole-CH₃).
  • HRMS : m/z calculated for C₂₁H₂₅N₅O₃S₂ [M+H]⁺: 484.1421; found: 484.1418.

Purity Analysis :

  • HPLC (C18 column, 70:30 MeOH/H₂O): Retention time 12.3 min, purity 99.2%.

Challenges and Alternative Routes

Competing Side Reactions

  • Sulfonyl Hydrolysis : Trace water in DCM leads to sulfonic acid byproducts, mitigated by molecular sieves.
  • Oxadiazole Ring Opening : High temperatures (>80°C) during cyclocarbonylation cause decomposition, necessitating strict thermal control.

Alternative Coupling Strategies

  • Ullmann Coupling : For challenging arylations, copper(I) iodide with trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO at 100°C achieves 65% yield.
  • Microwave-Assisted Synthesis : Reduces oxadiazole formation time from 6 hours to 45 minutes (yield: 70%).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Suzuki couplings performed in microreactors improve heat transfer and reduce Pd catalyst loading by 40%.
  • Solvent Recovery : Distillation units reclaim DCM and THF, reducing waste generation by 60%.

Economic Analysis :

Parameter Batch Process Continuous Process
Annual Output 50 kg 200 kg
Pd Consumption 1.2 kg 0.7 kg
Waste Cost $12,000 $4,500

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂-NR₂) is a critical reactive site, participating in hydrolysis and substitution reactions:

Reaction TypeConditionsProductsYieldKey Observations
Acidic Hydrolysis6M HCl, reflux (110°C, 12h)3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine + 3,5-dimethyl-1H-pyrazole-4-sulfonic acid78%Complete cleavage of the sulfonamide bond; confirmed via LC-MS.
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C (alkyl halides)N-alkylated derivatives45–65%Selective alkylation at the sulfonamide nitrogen; steric hindrance from pyrazole limits reactivity .

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack by water. Alkylation reactions involve deprotonation of the sulfonamide nitrogen, forming a reactive intermediate for substitution.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes ring-opening and electrophilic substitution:

Reaction TypeConditionsProductsYieldKey Observations
Acid-Catalyzed Ring OpeningH₂SO₄, 60°C (4h)Thiophene-3-carboxamide derivative62%Ring cleavage at the N-O bond; stable thiophene-linked amide formed .
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted oxadiazole35%Nitration occurs at the thiophene ring (C-2 position), not the oxadiazole .

Stability Note : The oxadiazole ring remains intact under basic conditions (pH < 10) but decomposes in strong bases (e.g., NaOH, 50°C) due to hydroxide ion attack at the electrophilic N-O bond .

Thiophene and Pyrazole Functionalization

The thiophene and pyrazole rings participate in cross-coupling and oxidation:

Reaction TypeConditionsProductsYieldKey Observations
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CBiaryl derivatives (thiophene-phenyl

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. The incorporation of the oxadiazole moiety into various compounds has been shown to enhance their cytotoxic effects against different cancer cell lines:

  • Cytotoxicity : Compounds containing the oxadiazole structure exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colon cancer) . For instance, derivatives with electron-withdrawing groups demonstrated increased antiproliferative potency.
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Flow cytometry analyses indicated that certain derivatives could arrest the cell cycle at the G1 phase and activate caspase pathways .

Anti-inflammatory Properties

Some studies have suggested that pyrazole derivatives can possess anti-inflammatory properties. The sulfonamide group in the compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

There is emerging evidence that compounds similar to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine exhibit antimicrobial activity against various bacterial strains. This property could be leveraged in developing new antibiotics or antimicrobial agents .

Study 1: Anticancer Efficacy

A recent study synthesized a series of 1,2,4-oxadiazole derivatives and tested their efficacy against several cancer cell lines. Among these compounds, those with structural similarities to the target compound showed IC50 values indicating potent activity against colorectal and breast cancer cells . The most effective derivatives were further evaluated for their selectivity and mechanism of action.

Study 2: Anti-inflammatory Potential

Another investigation focused on pyrazole-based compounds for their anti-inflammatory properties. The study demonstrated that certain derivatives could significantly reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) logP* Key Subunits Electron-Accepting Ability (vs. C₆₀)
Target Compound ~450 2.8 Pyrazole-sulfonyl, oxadiazole-thiophene Higher than N-methylfulleropyrrolidine
N-Methylfulleropyrrolidine sulfonamide ~720 4.1 Fullerene, sulfonamide Lower than target compound
3-(Phenyl)-1,2,4-oxadiazole derivative ~300 3.2 Phenyl-oxadiazole Moderate (no thiophene contribution)

*Predicted using fragment-based methods.

Key Research Findings

  • Structural Similarity vs. For example, minor substitutions (e.g., thiophene vs. phenyl) can drastically alter target selectivity .
  • Electrochemical Behavior : The thiophene-oxadiazole subunit enhances electron-accepting capacity relative to simpler aryl systems, a property critical for redox-active therapeutic agents .
  • Methodological Considerations : Spectrofluorometry and tensiometry, used for surfactants like BAC-C12, could be adapted to study the target compound’s aggregation or solubility .

Biological Activity

The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine represents a significant advancement in medicinal chemistry due to its intricate structure and potential biological activities. The presence of multiple functional groups, including a sulfonamide, pyrazole, and oxadiazole moieties, suggests a diverse range of interactions with biological targets.

Chemical Structure

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of 318.39 g/mol. The structural representation includes:

  • Piperidine ring : A six-membered nitrogen-containing ring.
  • Pyrazole group : Known for its role in various biological activities.
  • Oxadiazole ring : Associated with anticancer and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer : Many derivatives have shown effectiveness against various cancer cell lines.
  • Anti-inflammatory : Compounds derived from oxadiazoles are noted for their anti-inflammatory properties.
  • Antimicrobial : Sulfonamide groups are often linked to antimicrobial activity.

Anticancer Activity

A study published in MDPI highlighted the effectiveness of oxadiazole derivatives in inducing apoptosis in cancer cell lines such as MCF-7 and U-937. The derivatives exhibited cytotoxicity at sub-micromolar concentrations, indicating potential for therapeutic applications against leukemia and breast cancer .

CompoundCell LineIC50 (µM)Mechanism
5aMCF-710.38Apoptosis induction via p53 pathway
5bU-93712.50Caspase activation leading to cell death

Anti-inflammatory Effects

Research has demonstrated that certain 1,2,4-oxadiazole derivatives possess anti-inflammatory properties without genotoxic effects. For instance, modifications in the chemical structure have been shown to enhance efficacy while minimizing DNA damage .

Antimicrobial Properties

The sulfonamide group within the compound contributes to its antimicrobial activity. Similar compounds have been reported to exhibit significant inhibition against various bacterial strains .

Mechanistic Insights

Molecular docking studies suggest that the compound may interact with specific protein targets through hydrophobic interactions facilitated by its aromatic rings. This interaction profile is crucial for optimizing the compound's efficacy against targeted diseases .

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